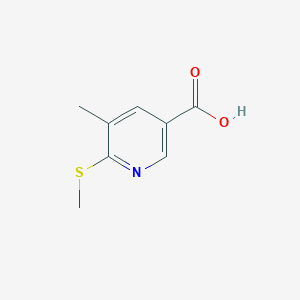

5-甲基-6-甲硫基-烟酸

描述

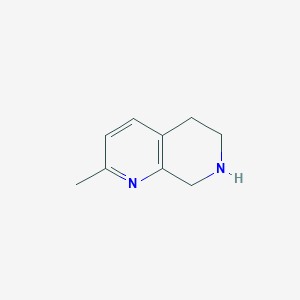

5-Methyl-6-methylsulfanyl-nicotinic acid, also known as MMNA, is an organic compound . It belongs to the class of nicotinic acid derivatives. The IUPAC name for this compound is methyl 5-methyl-6-(methylsulfanyl)nicotinate .

Synthesis Analysis

The synthesis of 5-Methyl-6-methylsulfanyl-nicotinic acid and its derivatives has been reported in several studies . One study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study developed the synthesis of previously unknown nitriles, esters, and an amide of 6-alkoxy-2-alkylsulfanyl-4-methyl (4,4-dimethyl)nicotinic acid .Molecular Structure Analysis

The molecular formula of 5-Methyl-6-methylsulfanyl-nicotinic acid is C8H9NO2S . The InChI code for this compound is 1S/C9H11NO2S/c1-6-4-7(9(11)12-2)5-10-8(6)13-3/h4-5H,1-3H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Methyl-6-methylsulfanyl-nicotinic acid include a molecular weight of 197.26 g/mol . The compound is solid at room temperature .科学研究应用

工业应用

5-甲基-6-甲硫基-烟酸是烟酸的衍生物,在各种工业应用中发挥作用。烟酸是一种天然存在的吡啶羧酸,对人类和动物至关重要,用于抗癞皮病药物中。在工业上,它主要通过氧化工艺生产,但环保生产需要新技术。Lisicki 等人(2022 年)的一篇文献综述重点关注了从 3-甲基吡啶和 5-乙基-2-甲基吡啶等原材料生产烟酸的生态方法,突出了潜在的工业应用 (Lisicki, Nowak, & Orlińska, 2022).

合成和反应

已经进行了 5-甲基-6-甲硫基-烟酸衍生物的合成研究。Pratap 等人(2007 年)开发了一种创新的芳基连接 1,2-二氢-2-氧代吡啶-3-羧酸合成方法。该过程包括涉及甲基 6-芳基-4-甲硫基-2H-吡喃-2-酮-3-羧酸酯和氰胺或芳基次胺的反应 (Pratap, Farahanullah, Raghunandan, Maulik, & Ram, 2007).

光谱特性和计算

Gökce 和 Bahçelī(2013 年)对 2-(甲硫基)烟酸(也称为 2-(甲硫基)烟酸)的可能构象、分子结构、振动和电子性质进行了理论分析。他们的研究包括 FT-IR 和微拉曼光谱分析,提供了对该化合物结构和光谱特性的见解 (Gökce & Bahçelī, 2013).

配合物中的光学性质

Godlewska 等人(2020 年)的一项研究调查了涉及 5-甲基-3-烟酸的配合物的光学性质。他们合成了与铽 (III) 和钆 (III) 形成的配合物,并通过各种光谱技术对其进行了表征。该研究提供了对这些配合物的激发态发光和动力学的见解,有助于理解能量转移过程 (Godlewska, Hanuza, Hermanowicz, Lisiecki, Lorenc, Ryba-Romanowski, Kucharska, Ptak, & Macalik, 2020).

除草剂活性与构效关系研究

已经研究了源自烟酸的化合物的除草剂活性。Yu 等人(2021 年)从烟酸合成了 N-(芳氧基甲氧基)-2-氯烟酰胺,并评估了它们对特定植物物种的除草剂活性。这项研究有助于基于这些化合物的构效关系开发新的除草剂 (Yu, Wang, Bajsa-Hirschel, Cantrell, Duke, & Liu, 2021).

安全和危害

作用机制

Target of Action

Given its structural similarity to niacin (also known as vitamin b3 or nicotinic acid), it’s plausible that it may interact with similar targets . Niacin acts as a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which play crucial roles in metabolism .

Mode of Action

Niacin is metabolized to NAD via the Preiss–Handler pathway . As part of these nucleotides, the nicotinamide moiety acts as an electron donor or acceptor in many vital redox reactions catalyzed by various enzymes .

Biochemical Pathways

It serves as a precursor to NAD and NADP, coenzymes that are essential for various metabolic processes, including oxidative catabolism, which results in ATP synthesis .

Result of Action

Niacin plays a vital role in maintaining efficient cellular function, and it has direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .

属性

IUPAC Name |

5-methyl-6-methylsulfanylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c1-5-3-6(8(10)11)4-9-7(5)12-2/h3-4H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHJARNLNPHKLKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1SC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

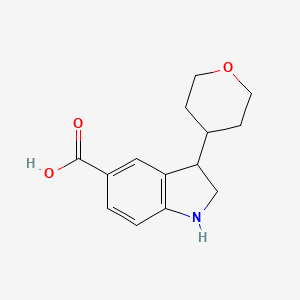

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid ethyl ester](/img/structure/B1429037.png)

![3,6-dibromo-9-{4-[(2-ethylhexyl)oxy]phenyl}-9H-carbazole](/img/structure/B1429049.png)